molecular formula C15H24N2O3S B404835 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol CAS No. 331845-77-3

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B404835
CAS No.: 331845-77-3
M. Wt: 312.4g/mol
InChI Key: WQDXSPXPVSPLCB-UHFFFAOYSA-N
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Description

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is a chemical compound of interest in organic synthesis and pharmaceutical research. It belongs to a class of compounds featuring a piperazine ring core substituted with both a mesitylsulfonyl group and a hydroxyethyl side chain. The mesitylsulfonyl (mesitylene sulfonyl) group is a versatile protecting group and leaving group in synthetic organic chemistry, often used to modulate reactivity and selectivity in multi-step synthesis. The hydroxyethyl chain on the piperazine nitrogen enhances the molecule's solubility and provides a handle for further chemical functionalization, making it a valuable building block for the development of more complex molecular architectures. Compounds with similar structural motifs, such as those with methanesulfonyl or other aryl sulfonyl groups attached to the piperazine, are frequently employed as intermediates in medicinal chemistry campaigns. The piperazine ring is a common pharmacophore found in molecules with a wide range of biological activities. Researchers utilize this specific reagent in the exploration of structure-activity relationships (SAR), particularly in the synthesis of potential therapeutic agents. Its application is strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

IUPAC Name

2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12-10-13(2)15(14(3)11-12)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDXSPXPVSPLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-Mesitylsulfonylpiperazine

Reagents :

  • Piperazine

  • Mesitylsulfonyl chloride

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :
Piperazine reacts with mesitylsulfonyl chloride in a 1:1 molar ratio under inert conditions. The base neutralizes HCl generated during sulfonylation. The reaction typically proceeds at 0–25°C for 4–6 hours.

Key Considerations :

  • Stoichiometric control prevents di-sulfonylation.

  • Purification : Column chromatography (DCM/methanol, 10:1) yields 1-mesitylsulfonylpiperazine as a white solid (75–85% yield).

Step 2: Alkylation with 2-Chloroethanol

Reagents :

  • 1-Mesitylsulfonylpiperazine

  • 2-Chloroethanol

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

Procedure :
The secondary amine of 1-mesitylsulfonylpiperazine undergoes alkylation with 2-chloroethanol at 60–80°C for 8–12 hours. NaH deprotonates the amine, facilitating nucleophilic substitution.

Optimization :

  • Excess 2-chloroethanol (1.2–1.5 equiv) improves conversion.

  • Work-up : Aqueous extraction followed by silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product (60–70% yield).

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperazine

Reagents :

  • Piperazine mono-hydrochloride

  • 2-Chloroethanol

  • Base: Sodium hydroxide (NaOH)

  • Solvent: Water or ethanol

Procedure :
Piperazine mono-hydrochloride reacts with 2-chloroethanol in a 1:1 molar ratio under reflux (12–24 hours). The mono-hydrochloride salt ensures selective mono-alkylation.

Key Considerations :

  • pH control (pH 9–10) enhances reaction efficiency.

  • Isolation : Filtration and recrystallization from ethanol yield 1-(2-hydroxyethyl)piperazine (65–75% yield).

Step 2: Sulfonylation with Mesitylsulfonyl Chloride

Reagents :

  • 1-(2-Hydroxyethyl)piperazine

  • Mesitylsulfonyl chloride

  • Base: Triethylamine (TEA)

  • Solvent: THF or DCM

Procedure :
The secondary amine of 1-(2-hydroxyethyl)piperazine reacts with mesitylsulfonyl chloride at 0–25°C for 2–4 hours. TEA scavenges HCl, driving the reaction to completion.

Purification :

  • Column chromatography (DCM/methanol, 15:1) affords the target compound (80–85% yield).

Comparative Analysis of Methods

Parameter Sulfonylation-Alkylation Alkylation-Sulfonylation
Reaction Time 12–18 hours14–28 hours
Overall Yield 45–55%50–60%
Purification Complexity Moderate (two chromatographic steps)High (requires intermediate isolation)
Scalability Suitable for gram-scaleLimited by mono-alkylation efficiency

Alternative Approaches

One-Pot Synthesis

A one-pot method combining sulfonylation and alkylation remains underexplored. Preliminary studies suggest using piperazine mono-hydrochloride , mesitylsulfonyl chloride, and 2-chloroethanol in DMF with K₂CO₃ as a base. However, competing side reactions reduce yields (<30%).

Ethylene Oxide Ring-Opening

Reagents :

  • 1-Mesitylsulfonylpiperazine

  • Ethylene oxide

  • Catalyst: BF₃·OEt₂

Procedure :
Ethylene oxide reacts with 1-mesitylsulfonylpiperazine under pressure (2–3 atm) at 50°C for 6 hours. Acidic work-up yields the ethanol derivative (40–50% yield).

Critical Challenges and Solutions

  • Di-Substitution : Excess reagents or prolonged reaction times promote di-substitution. Stoichiometric precision and low temperatures mitigate this.

  • Purification : Polar byproducts complicate isolation. Gradient elution chromatography (methanol in DCM, 5→20%) enhances purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of mesitylsulfonylpiperazine carboxylic acid.

    Reduction: Formation of mesitylpiperazine ethanol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The mesitylsulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethanol moiety can facilitate solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the aryl sulfonyl group or the substituents on the piperazine-ethanol backbone. A comparative analysis is provided below:

Compound Name Aryl Sulfonyl Group Key Substituents Molecular Weight (g/mol) Key Biological Activity Reference
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol 2,4,6-Trimethylphenyl (mesityl) Ethanol ~332.4 (estimated) Not explicitly reported -
2-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}ethanol 4-Chlorophenyl Ethanol 318.8 Antihistaminergic activity
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol None (methoxy directly on aryl) Ethanol 314.4 5-HT receptor modulation
4j (Arylsulfonylindole derivative) Naphthalen-1-ylsulfonyl Indole-ethanol hybrid - 5-HT6 antagonist (IC50 = 32 nM)
2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]piperazin-1-yl]ethanol 2-(Methylsulfonyl)-4-nitrophenyl Ethanol 329.4 Undisclosed (research compound)

Key Observations :

  • Mesityl vs.
  • Sulfonyl vs. Methoxy: Methoxy-substituted analogs (e.g., 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol) lack the sulfonyl group, favoring interactions with polar residues in receptors like 5-HT1A/5-HT2A .
  • Hybrid Structures : Compounds like 4j (naphthalen-1-ylsulfonyl) integrate indole moieties, combining sulfonyl and heterocyclic features for enhanced 5-HT6 receptor antagonism (pKi = 7.83) .

Pharmacological Activity

Receptor Binding Affinity
  • 5-HT6 Receptor Antagonists : Compound 4j (naphthalen-1-ylsulfonyl) demonstrates high potency (IC50 = 32 nM) in calcium mobilization assays, surpassing analogs with smaller aryl groups (e.g., 4b, pKi = 7.87) .
  • 5-HT2A Affinity : Piperazine derivatives with β-tetralone fragments exhibit moderate 5-HT2A antagonism (Ki = 15–46 nM), while mesitylsulfonyl analogs may show divergent activity due to steric effects .
Antiproliferative Activity
  • Analogs such as 7n (4-methoxyphenylsulfonyl) demonstrate antiproliferative activity via tetrazole-thioether linkages, suggesting that sulfonyl piperazines can target cellular proliferation pathways .

Pharmacokinetic Considerations

  • Solubility and Bioavailability : The mesityl group’s hydrophobicity likely reduces aqueous solubility compared to chlorophenyl or methoxy-substituted analogs, necessitating formulation adjustments for oral bioavailability.
  • Metabolic Stability : Sulfonyl groups are susceptible to enzymatic reduction, whereas methoxy groups may undergo demethylation, affecting metabolic half-life .

Stability and Handling

  • Sulfonyl piperazines are generally stable under inert conditions but may degrade in acidic or oxidizing environments. Safety data for analogs like 2-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}ethanol highlight the need for protective equipment during handling .

Biological Activity

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 331845-77-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a mesitylsulfonyl group and an ethanol moiety, which contributes to its solubility and biological interactions. Its molecular formula is C13H19N3O2SC_{13}H_{19}N_{3}O_{2}S, and it has a molecular weight of approximately 285.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival rates.
  • Receptor Binding : It exhibits binding affinity for several receptors, potentially modulating neurotransmitter release and influencing neurochemical pathways.
  • Oxidative Stress Modulation : By influencing antioxidant pathways, this compound may enhance cellular resilience against oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.2Induction of apoptosis
MDA-MB-231 (Breast)12.5Cell cycle arrest
NCI-H460 (Lung Cancer)10.0Inhibition of proliferation

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

In studies focusing on neuroprotection, the compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. The proposed mechanism involves:

  • Reduction in ROS Production : The compound significantly lowers reactive oxygen species (ROS) levels in neuronal cells.
  • Enhanced Cell Viability : In vitro assays revealed improved cell viability in the presence of neurotoxic agents when treated with this compound.

Case Studies

  • Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on lung cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .
  • Neuroprotective Study : Another research article focused on the neuroprotective properties of the compound in a rat model of ischemic stroke. The treatment group showed reduced infarct size and improved neurological function compared to controls .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Key findings include:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine, with a half-life of approximately 6 hours.

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